trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane
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Overview
Description
trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane is a deuterated form of cacodylic acid, an organoarsenic compound with the chemical formula (CD3)2As(OD)=O. It is a colorless solid that is soluble in water and is commonly used in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane can be synthesized by the reaction of deuterated methyl iodide (CD3I) with arsenic trioxide (As2O3) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the formation of dimethylarsine, which is then oxidized to form cacodylic acid (D7, 98%) .
Industrial Production Methods
Industrial production of cacodylic acid typically involves the methylation of arsenic trioxide using methyl iodide, followed by oxidation. The deuterated version, cacodylic acid (D7, 98%), is produced using deuterated methyl iodide to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are used in substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Substitution: Various halogenated derivatives.
Scientific Research Applications
trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in the preparation and fixation of biological samples for electron microscopy.
Medicine: It has been studied for its potential use in cancer research and as a therapeutic agent.
Industry: It is used in the production of herbicides and pesticides
Mechanism of Action
trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane exerts its effects by interacting with various molecular targets and pathways:
Nitric oxide synthase 3: It acts as an inhibitor, affecting the production of nitric oxide.
Aldo-keto reductase family 1 member B1: It inhibits this enzyme, which is involved in the reduction of glucose to sorbitol during hyperglycemia.
Comparison with Similar Compounds
Similar Compounds
- Dimethylarsinic acid
- Dimethylarsine
- Hydroxydimethylarsine oxide
Uniqueness
trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane is unique due to the incorporation of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral properties that can be used to study various chemical and biological processes .
Properties
CAS No. |
93954-09-7 |
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Molecular Formula |
C2H7AsO2 |
Molecular Weight |
145.04 g/mol |
IUPAC Name |
trideuterio-[deuteriooxy(trideuteriomethyl)arsoryl]methane |
InChI |
InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)/i1D3,2D3/hD |
InChI Key |
OGGXGZAMXPVRFZ-KBKLHOFPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[As](=O)(C([2H])([2H])[2H])O[2H] |
Canonical SMILES |
C[As](=O)(C)O |
Origin of Product |
United States |
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